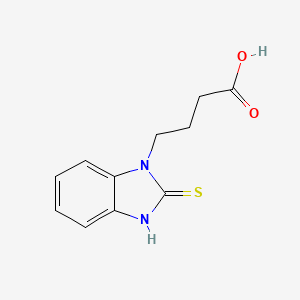

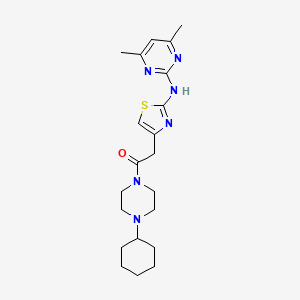

4-(2-sulfanyl-1H-benzimidazol-1-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds is characterized by the fusion of a benzene and imidazole ring . They are known for their wide range of applications and interesting biological activity profile .

Molecular Structure Analysis

Benzimidazole derivatives typically have a bicyclic structure consisting of a fused benzene and imidazole ring . The exact structure can vary depending on the specific substituents attached to the benzimidazole core .Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions, including nucleophilic aromatic substitution and condensation reactions . The exact reactions can vary depending on the specific benzimidazole derivative andApplications De Recherche Scientifique

DNA Binding and Staining

4-(2-sulfanyl-1H-benzimidazol-1-yl)butanoic acid, due to its structural similarity with known benzimidazole derivatives, might exhibit affinity for binding to the minor groove of double-stranded B-DNA, specifically with AT-rich sequences. This functionality derives from the ability of benzimidazole analogues like Hoechst 33258 to bind DNA, facilitating their use as fluorescent DNA stains for cell biology applications, including chromosome and nuclear staining, and flow cytometry. These applications underscore the potential of benzimidazole derivatives in molecular biology research for visualization and quantification of DNA within cells (Issar & Kakkar, 2013).

Synthesis of Heterocyclic Compounds

The compound under discussion may play a crucial role in the synthesis of heterocyclic compounds, given the versatile reactivity of benzimidazole frameworks. Benzimidazoles serve as key intermediates in the production of molecules with significant pharmaceutical or biological interest. The reactivity of the benzimidazole moiety, particularly when functionalized with a sulfanyl group, may be exploited in synthetic chemistry to develop novel heterocyclic molecules with diverse therapeutic potentials, including antimicrobial, antiviral, and anticancer activities (Ibrahim, 2011).

Anticancer Research

Benzimidazole derivatives, by extension including 4-(2-sulfanyl-1H-benzimidazol-1-yl)butanoic acid, have shown a broad spectrum of biological activities, particularly in anticancer research. They have been investigated for their potential to interfere with cellular mechanisms such as DNA replication and cell division, acting as topoisomerase inhibitors or tubulin assembly inhibitors. This broad range of action makes them promising scaffolds for the design of new anticancer agents with targeted therapeutic effects (Akhtar et al., 2019; Davidse, 1986).

Pharmacological Synthesis and Activity

Further reinforcing its relevance, benzimidazole and its derivatives, including potentially 4-(2-sulfanyl-1H-benzimidazol-1-yl)butanoic acid, serve as significant components in the synthesis of pharmacologically active compounds. These derivatives have been linked to a variety of therapeutic applications, such as antimicrobial, antiviral, and antiparasitic activities, among others. The structural features of benzimidazoles enable the design and synthesis of novel therapeutic agents, highlighting the importance of this scaffold in medicinal chemistry (Babbar et al., 2020).

Propriétés

IUPAC Name |

4-(2-sulfanylidene-3H-benzimidazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c14-10(15)6-3-7-13-9-5-2-1-4-8(9)12-11(13)16/h1-2,4-5H,3,6-7H2,(H,12,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZJEMDMHCDBFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-sulfanyl-1H-benzimidazol-1-yl)butanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(3,5-dimethylphenyl)formamido]acetate](/img/structure/B2626096.png)

![4-[(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-propylbenzamide](/img/structure/B2626097.png)

![2-[benzyl(phenyl)amino]-N-(1-cyanoethyl)acetamide](/img/structure/B2626111.png)

![(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2626112.png)

![2-Cyclopropyl-5-(4-methylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2626113.png)

![4-{[(4,5-diphenyl-1-propyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl methyl ether](/img/structure/B2626115.png)

![4-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2626117.png)